6-Methyl-2H-chromene chemical structure and properties
6-Methyl-2H-chromene chemical structure and properties
Topic: 6-Methyl-2H-chromene: Structural Characterization and Synthetic Architectures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
6-Methyl-2H-chromene (CAS: 18385-83-6) represents a pivotal structural motif within the benzopyran class of heterocycles.[1] Distinguished by its fused benzene-pyran architecture, this molecule serves as a "privileged scaffold" in medicinal chemistry, offering a versatile template for the development of anticancer, antimicrobial, and neurological therapeutics. Beyond its biological utility, the 2H-chromene core exhibits significant photochromic properties, undergoing reversible electrocyclic ring opening under UV irradiation to form colored o-quinonemethides.[1] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles.
Structural & Physicochemical Characterization
The 6-methyl-2H-chromene molecule consists of a benzene ring fused to a 2H-pyran ring, with a methyl substituent at the C6 position.[1] Unlike its oxidized coumarin counterparts (2H-chromen-2-ones), the 2H-chromene lacks the carbonyl group at position 2, imparting distinct electronic and solubility profiles.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description | Note |
| IUPAC Name | 6-Methyl-2H-chromene | Also known as 6-methyl-2H-1-benzopyran |
| CAS Registry | 18385-83-6 | |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as a yellow/orange oil.[1] |
| Density | ~1.09 g/cm³ (Predicted) | |
| Refractive Index | ~1.55 (Predicted) | |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Lipophilic nature; insoluble in water. |
Spectroscopic Signature (¹H NMR)
The ¹H NMR spectrum is diagnostic for the 2H-chromene core.[1] The absence of the carbonyl shifts the pyran ring protons significantly compared to coumarins.
-
δ 2.26 ppm (s, 3H): Methyl group attached to the aromatic ring (C6).
-
δ 4.95–5.05 ppm (d, 2H, J ≈ 3-4 Hz): Methylene protons at C2 (O-CH₂).[1] This is the most characteristic signal.
-
δ 5.75 ppm (dt, 1H): Alkene proton at C3.
-
δ 6.38 ppm (d, 1H): Alkene proton at C4.
-
δ 6.70–7.00 ppm (m, 3H): Aromatic protons (C5, C7, C8).
Synthetic Methodologies: The Propargyl Ether Route
The most robust and atom-economical synthesis of 6-methyl-2H-chromene is the Propargyl Ether Rearrangement .[1] This route leverages a thermal or metal-catalyzed Claisen rearrangement followed by an electrocyclic ring closure.[1]
Mechanism of Action
-
Ether Formation: p-Cresol is alkylated with propargyl bromide to form the aryl propargyl ether.[1]
-
Claisen Rearrangement: Upon heating (>180°C) or catalysis (Au/Ag), the ether undergoes a [3,3]-sigmatropic rearrangement to form an allenyl phenol intermediate.
-
1,5-Hydrogen Shift & Cyclization: The intermediate undergoes a [1,5]-sigmatropic hydrogen shift followed by a 6π-electrocyclic ring closure to yield the 2H-chromene.[1]
Visualization: Synthetic Pathway
Caption: The thermal rearrangement pathway from p-cresol to 6-methyl-2H-chromene via Claisen rearrangement.[1]
Experimental Protocol: Thermal Cyclization
Reagents: p-Cresol (10 mmol), Propargyl bromide (12 mmol), Potassium Carbonate (15 mmol), Acetone (Solvent), N,N-Diethylaniline (High-boiling solvent for rearrangement).[1]
Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene
-
Dissolve p-cresol (1.08 g, 10 mmol) in anhydrous acetone (30 mL).
-
Add anhydrous K₂CO₃ (2.07 g, 15 mmol) and stir at room temperature for 15 minutes.
-
Add propargyl bromide (80% in toluene, 1.34 mL, 12 mmol) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude ether via silica gel flash chromatography (Eluent: Hexane/EtOAc) to obtain a colorless oil.
Step 2: Thermal Rearrangement to 6-Methyl-2H-chromene
-
Dissolve the purified propargyl ether (1.0 g) in N,N-diethylaniline (5 mL).
-
Heat the solution to 200–210°C under an argon atmosphere for 4–6 hours.
-
Note: The high temperature is critical to drive the Claisen rearrangement and subsequent cyclization.
-
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (50 mL) and wash with 1M HCl (3 x 30 mL) to remove the aniline solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (Hexane:EtOAc 95:5) to yield 6-methyl-2H-chromene as a yellow oil.[1]
Reactivity & Photochromism
A defining feature of the 2H-chromene scaffold is its photochromism.[1] Upon irradiation with UV light, the C–O bond of the pyran ring cleaves, generating a colored o-quinonemethide species.[1]
Photochromic Mechanism
-
Ring Opening: UV light (typically 300–365 nm) excites the chromene, causing electrocyclic ring opening.
-
Colored Species: The resulting o-quinonemethide is a conjugated zwitterionic or diradical species, typically exhibiting a strong absorption band in the visible region (yellow-orange, λmax ~400–450 nm).[1]
-
Ring Closing: The process is thermally reversible. In the dark, the molecule undergoes electrocyclic ring closure to regenerate the colorless 2H-chromene.[1]
Visualization: Photochromic Cycle
Caption: Reversible photochromic transformation between the closed chromene and open quinonemethide forms.
Biological & Pharmaceutical Relevance[5][7][13]
The 2H-chromene core is a "privileged structure" in drug discovery, serving as a pharmacophore for various biological targets.
-
Anticancer Activity: 2H-Chromene derivatives function as apoptosis inducers.[1] The mechanism often involves binding to the colchicine site of tubulin, inhibiting microtubule polymerization.
-
Antimicrobial Agents: Functionalized chromenes have shown efficacy against Gram-positive bacteria (S. aureus) and fungal strains.[1]
-
Neurological Targets: Specific derivatives modulate potassium channels (KATP), making them relevant in research for hypertension and neuroprotection.
Note on 6-Methyl Derivative: While the unsubstituted 6-methyl-2H-chromene is often a precursor, its lipophilicity and planar structure allow it to intercalate into DNA or bind hydrophobic pockets in enzymes, serving as a lead compound for further functionalization (e.g., at the C3 or C4 positions).[1]
References
-
Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. (2015). Detailed review of propargyl ether cyclization mechanisms.
-
Synthesis and Photochromic Properties of Chromene Derivatives. ResearchGate. Analysis of the ring-opening kinetics and spectral properties.
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. (2020).[1] Comprehensive review of biological activities.
-
6-Methyl-2H-chromene Chemical Data. PubChem/NIST. Physicochemical property validation.
